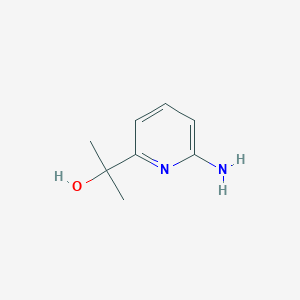
2-(6-Aminopyridin-2-yl)propan-2-ol
Cat. No. B8767325
M. Wt: 152.19 g/mol
InChI Key: SZAXGTZCBQFNBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08901124B2
Procedure details


A heavy walled resealable tube was loaded under an argon atmosphere with copper (I) oxide (53.0 mg, 370 μmol), 2-(6-bromopyridin-2-yl)propan-2-ol (1600 mg, 7.4 mmol), ammonium hydroxide 28% solution (16.5 M) (8.98 mL, 148 mmol), K2CO3 (205 mg, 1.48 mmol), N,N-dimethylethylenediamine (65.3 mg, 81.3 μA, 740 μmol) and ethyleneglycol (14.8 mL). The reaction was stirred for 6 h at 60° C. After cooling to room temperature, the reaction mixture was extracted with dichloromethane (3×25 mL), combined organics dried over magnesium sulfate and evaporated. The residue was purified by flash chromatography (spherical silica 20-45 μM, 23 g, Versaflash Supelco) eluting with 0 to 5% over 20 min (10% ammonium hydroxide in methanol)/dichloromethane to give 2-(6-aminopyridin-2-yl)propan-2-ol (626 mg, 55.5% yield) as a light yellow liquid. 1H NMR (CHLOROFORM-d) δ: 7.44 (t, J=7.7 Hz, 1H), 6.67 (d, J=7.6 Hz, 1H), 6.38 (d, J=7.9 Hz, 1H), 5.12 (s, 1H), 4.38-4.55 (m, 2H), 1.49 (s, 6H); LC-MS 153.1, 155.1 [M+H]+.


[Compound]
Name
solution
Quantity
8.98 mL
Type
reactant
Reaction Step One





Yield
55.5%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[N:7]=[C:6]([C:8]([OH:11])([CH3:10])[CH3:9])[CH:5]=[CH:4][CH:3]=1.[OH-].[NH4+].C([O-])([O-])=O.[K+].[K+].C[N:21](C)CCN>[Cu-]=O.C(O)CO>[NH2:21][C:2]1[N:7]=[C:6]([C:8]([OH:11])([CH3:10])[CH3:9])[CH:5]=[CH:4][CH:3]=1 |f:1.2,3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1600 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=CC(=N1)C(C)(C)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[NH4+]
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
8.98 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
205 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
65.3 mg
|
|
Type
|
reactant
|
|
Smiles
|
CN(CCN)C
|
|
Name
|
|
|
Quantity
|
53 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu-]=O
|
|
Name
|
|
|
Quantity
|
14.8 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CO)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred for 6 h at 60° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the reaction mixture was extracted with dichloromethane (3×25 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
combined organics dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash chromatography (spherical silica 20-45 μM, 23 g, Versaflash Supelco)
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 0 to 5% over 20 min (10% ammonium hydroxide in methanol)/dichloromethane
|
|
Duration
|
20 min
|
Outcomes


Product
Details
Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC=CC(=N1)C(C)(C)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 626 mg | |
| YIELD: PERCENTYIELD | 55.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 555.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
